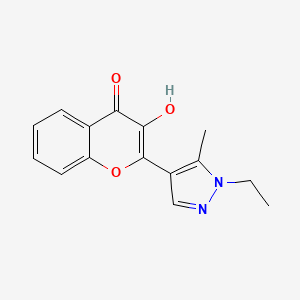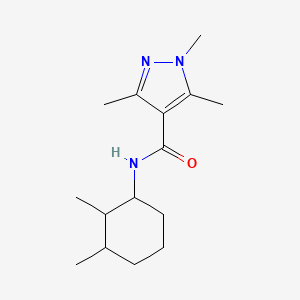![molecular formula C29H33NO4 B10915663 N~1~-[4-({5-[(E)-3-(1-Adamantyl)-3-oxo-1-propenyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B10915663.png)
N~1~-[4-({5-[(E)-3-(1-Adamantyl)-3-oxo-1-propenyl]-2-methoxybenzyl}oxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[4-({5-[(E)-3-(1-Adamantyl)-3-oxo-1-propenyl]-2-methoxybenzyl}oxy)phenyl]acetamide is a complex organic compound that features an adamantyl group, a methoxybenzyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-({5-[(E)-3-(1-Adamantyl)-3-oxo-1-propenyl]-2-methoxybenzyl}oxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the condensation of 2-(1-adamantyl)ethylbromide with ethyl acetoacetate in the presence of a copper(II) complex . This reaction yields an adamantyl-substituted β-keto ester, which can then undergo further transformations to introduce the methoxybenzyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-({5-[(E)-3-(1-Adamantyl)-3-oxo-1-propenyl]-2-methoxybenzyl}oxy)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or carbonyl derivatives.
Reduction: The carbonyl group in the propenyl chain can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group may yield adamantanone, while reduction of the carbonyl group in the propenyl chain may produce an alcohol derivative.
Scientific Research Applications
N~1~-[4-({5-[(E)-3-(1-Adamantyl)-3-oxo-1-propenyl]-2-methoxybenzyl}oxy)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Adamantane derivatives are known for their antiviral and neuroprotective properties, making this compound a potential candidate for drug development.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural features.
Mechanism of Action
The mechanism of action of N1-[4-({5-[(E)-3-(1-Adamantyl)-3-oxo-1-propenyl]-2-methoxybenzyl}oxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known to enhance the compound’s ability to cross biological membranes, potentially allowing it to interact with intracellular targets. The methoxybenzyl group may contribute to the compound’s binding affinity to certain proteins or enzymes, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Acetamidoadamantane: Another adamantane derivative with similar structural features but lacking the methoxybenzyl group.
1-Adamantylacetamide: Similar to N1-[4-({5-[(E)-3-(1-Adamantyl)-3-oxo-1-propenyl]-2-methoxybenzyl}oxy)phenyl]acetamide but without the propenyl chain and methoxybenzyl group.
Adamantanone: An oxidized form of adamantane, lacking the acetamide and methoxybenzyl groups.
Uniqueness
N~1~-[4-({5-[(E)-3-(1-Adamantyl)-3-oxo-1-propenyl]-2-methoxybenzyl}oxy)phenyl]acetamide is unique due to its combination of an adamantyl group, a methoxybenzyl group, and an acetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other adamantane derivatives.
Properties
Molecular Formula |
C29H33NO4 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[4-[[5-[(E)-3-(1-adamantyl)-3-oxoprop-1-enyl]-2-methoxyphenyl]methoxy]phenyl]acetamide |
InChI |
InChI=1S/C29H33NO4/c1-19(31)30-25-5-7-26(8-6-25)34-18-24-14-20(3-9-27(24)33-2)4-10-28(32)29-15-21-11-22(16-29)13-23(12-21)17-29/h3-10,14,21-23H,11-13,15-18H2,1-2H3,(H,30,31)/b10-4+ |
InChI Key |
ILTNWQSTHKYEGX-ONNFQVAWSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=C/C(=O)C34CC5CC(C3)CC(C5)C4)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=CC(=O)C34CC5CC(C3)CC(C5)C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-benzyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10915581.png)



![3-cyclopropyl-N-(3-cyclopropyl-1,2-oxazol-5-yl)-6-ethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915601.png)
![5-(4-Tert-butylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10915615.png)
![N-(3,5-dichloropyridin-2-yl)-3-[2-ethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10915622.png)
![7-[Chloro(difluoro)methyl]-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10915633.png)
![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915635.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B10915641.png)
![7-(4-Chlorophenyl)-1-(3-methoxypropyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10915645.png)
![6-methyl-3-phenyl-N-(pyridin-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915646.png)
![1-benzyl-N-(2,3-dimethylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915656.png)
![cyclopropane-1,1-diylbis[(1,3-dimethyl-1H-pyrazol-4-yl)methanone]](/img/structure/B10915665.png)
